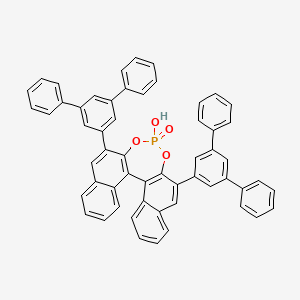
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid
Übersicht
Beschreibung
This compound, also known as 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid, has a CAS Number of 346665-94-9 . It has a molecular weight of 277.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c1-7(2)5-10(15(19)20)16-13(17)11-8-3-4-9(6-8)12(11)14(16)18/h3-4,7-12H,5-6H2,1-2H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure using text.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 277.32 . The InChI code for this compound is 1S/C15H19NO4/c1-7(2)5-10(15(19)20)16-13(17)11-8-3-4-9(6-8)12(11)14(16)18/h3-4,7-12H,5-6H2,1-2H3,(H,19,20) , which provides information about its molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- Thiol-Michael Coupling and Ring-Opening Metathesis Polymerization : This compound serves as a precursor for the preparation of functional exo-7-oxanorbornene dendron macromonomers. These macromonomers can be polymerized via ring-opening metathesis polymerization to create novel functional dendronized (co)polymers (Liu, Burford, & Lowe, 2014).
Molecular Structure and Crystallography
- N-Phthaloyl-dl-alanine : This study provides insights into the molecular structure of the title compound, focusing on its conformation and crystallization behavior (Wheeler, Gordineer, & Deschamps, 2004).
Anticancer and Antimicrobial Properties
- Anticancer and Antimicrobial Activity : Derivatives of this compound show significant anticancer activity against C6 gliocarcinoma cells in rats and antimicrobial activity against human pathogens. They also exhibit inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017).
Photodegradable Materials
- Photoremovable Protecting Groups : The compound's derivatives, specifically 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, have applications as photoremovable protecting groups in materials science (Literák, Hroudná, & Klán, 2008).
Medicinal Chemistry
- Novel Synthesis of N-Substituted 1,3-Oxazinan-2-ones : This research involves the synthesis of N-substituted 1,3-oxazinan-2-ones using a compound similar to 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid, demonstrating its significance in medicinal chemistry (Trifunović et al., 2010).
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition : Isoindole derivatives of this compound show excellent inhibitory effects against human carbonic anhydrase isoenzymes, suggesting potential biomedical applications (Kocyigit et al., 2016).
Eigenschaften
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-5(12(16)17)13-10(14)8-6-2-3-7(4-6)9(8)11(13)15/h2-3,5-9H,4H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZVLLMAEAFDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



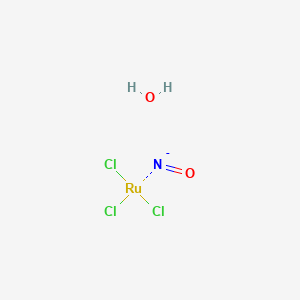
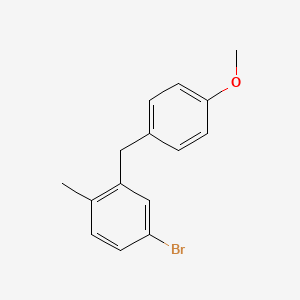

![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)
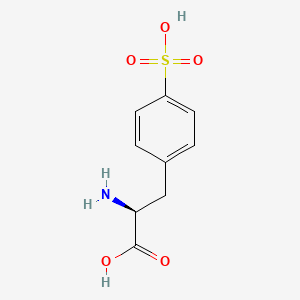
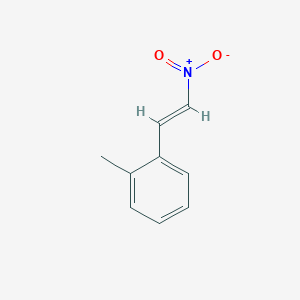
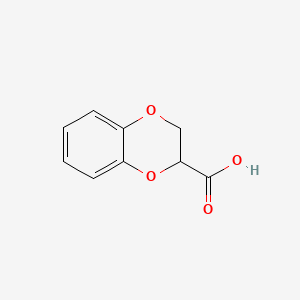
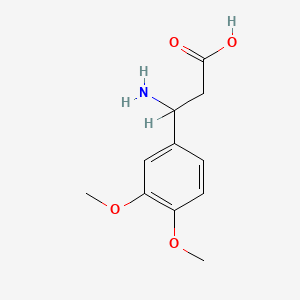

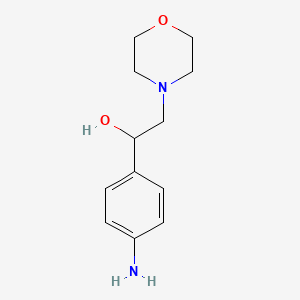
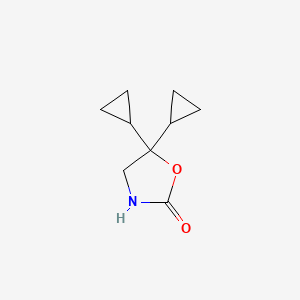
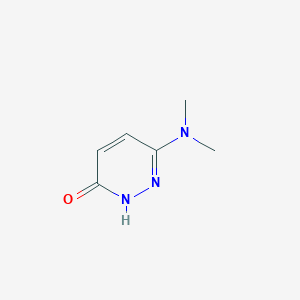
![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)
